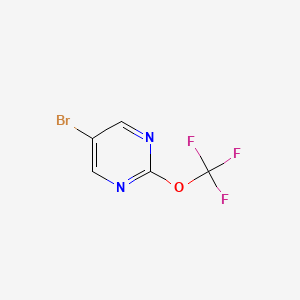
5-Bromo-2-(trifluoromethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(trifluoromethoxy)pyrimidine (5-BTP) is an organic compound used as a building block in synthetic organic chemistry. It is commonly used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 5-BTP is an important precursor for many compounds, as it can be used to construct a wide range of molecules.
Aplicaciones Científicas De Investigación
Tagging DNA Synthesis
5-Bromo-2-(trifluoromethoxy)pyrimidine and its analogues, such as 5-bromo-2-deoxyuridine (BrdU), are utilized in the tagging of newly synthesized DNA within cells, allowing for the characterization of dividing cells. This tagging is achieved through the incorporation of these analogues into replicating DNA, which can then be detected using specific antibodies. Despite some limitations in detection methods, such analogues have significantly contributed to over 20,000 biomedical studies, highlighting their importance in research areas including stem cell research, cancer biology, and parasitology. The development of new analogues like 5-ethynyl-2′-deoxyuridine (EdU) has further enhanced the capabilities of DNA synthesis tracking by offering a more straightforward detection method that preserves the structural and molecular integrity of cells (Cavanagh et al., 2011).
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, revealing insights into its structural and electronic properties. Studies employing techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with density functional theory (DFT) calculations, have provided detailed information on its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Such research facilitates the understanding of its interaction with DNA and its antimicrobial activities, showcasing the compound's potential in biophysical and biochemical applications (Vural & Kara, 2017).
Synthetic Chemistry Applications
The compound and its derivatives serve as crucial intermediates in synthetic chemistry, enabling the development of novel pyrimidine-based molecules. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their further diversification through ring rearrangement and functionalization demonstrates the versatility of halogenated pyrimidines in creating complex heterocyclic structures. These methodologies allow for the easy diversification of pyrimidine nuclei, which can be further explored for various pharmacological and material science applications (Tang et al., 2014).
Pharmacological Studies
Halogenated pyrimidine derivatives, including those related to this compound, have been explored for their pharmacological potential. Research into these compounds has led to the discovery of novel antiviral, antimicrobial, and anticancer agents, underscoring the importance of halogenated pyrimidines in drug discovery and development. The synthesis and characterization of these derivatives highlight their significance in creating new therapeutic options (Adhikari et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(trifluoromethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULUBMXYVHFJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
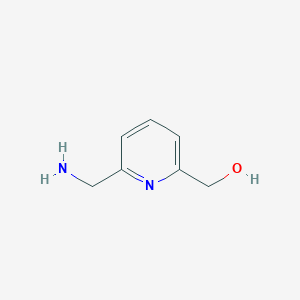
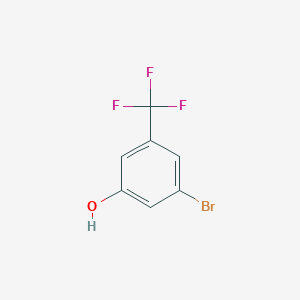
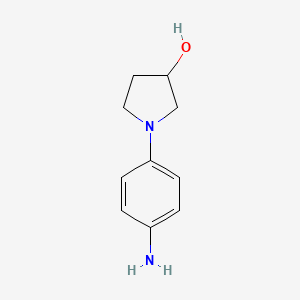
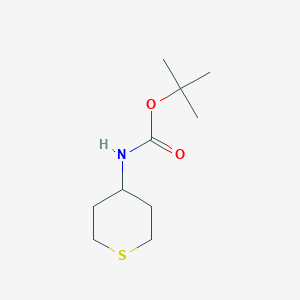
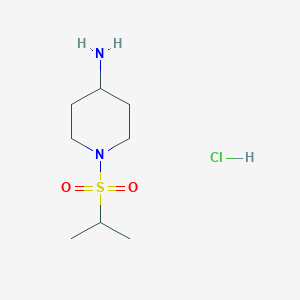
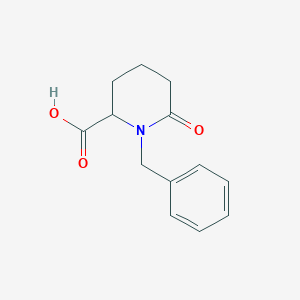
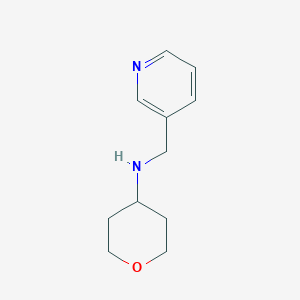
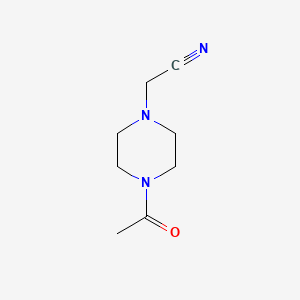

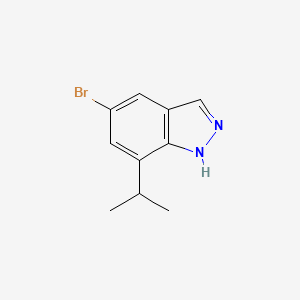
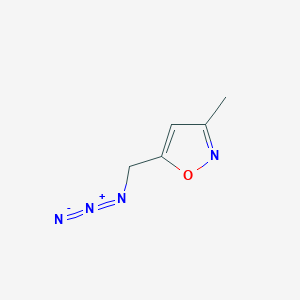


![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)
